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Compound Name: DNL343

Cat. No.: B12390914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of DNL343, an investigational small molecule activator of

eukaryotic initiation factor 2B (eIF2B) designed to combat neurodegeneration by inhibiting the

Integrated Stress Response (ISR). The following sections detail the mechanism of action,

summarize key PK and PD data from clinical trials, and provide detailed protocols for the

essential biomarker assays used to characterize the activity of DNL343.

Mechanism of Action
DNL343 is a central nervous system (CNS) penetrant small molecule that targets and activates

eIF2B.[1][2] The Integrated Stress Response (ISR) is a cellular signaling pathway that, when

chronically activated, can contribute to the pathology of neurodegenerative diseases such as

Amyotrophic Lateral Sclerosis (ALS).[3] A key event in the ISR is the suppression of eIF2B

activity, leading to impaired protein synthesis and the formation of stress granules, which are

thought to be precursors to the pathological TDP-43 aggregates found in most ALS patients.[4]

DNL343 activates eIF2B, thereby restoring normal protein synthesis, promoting the dissolution

of stress granules, and reducing the accumulation of TDP-43 clusters.[5] This mechanism aims

to restore normal neuronal function and slow the progression of neurodegeneration.[5]
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DNL343 Mechanism of Action.
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Pharmacokinetic (PK) Data
DNL343 has been evaluated in Phase 1 studies in healthy volunteers (NCT04268784) and

Phase 1b studies in patients with ALS (NCT05006352).[3][6] The pharmacokinetic profile of

DNL343 supports once-daily oral dosing.[5]

Parameter Value Population Study

Plasma Half-life (t½) 38–46 hours Healthy Volunteers
Phase 1 (MAD

cohorts)

CSF-to-Unbound

Plasma Ratio
0.66–0.92 Healthy Volunteers

Phase 1 (MAD

cohorts)

CSF-to-Unbound

Plasma Ratio
1.02–1.23 ALS Patients

Phase 1b (interim

analysis)

Data from multiple-ascending dose (MAD) cohorts in healthy volunteers and an interim analysis

of the Phase 1b study in ALS patients. The CSF-to-unbound plasma ratio indicates extensive

distribution of DNL343 into the central nervous system.[3]

Pharmacodynamic (PD) Data
The pharmacodynamic effects of DNL343 were assessed by measuring the attenuation of two

key ISR biomarkers, CHAC1 and ATF4, in peripheral blood mononuclear cells (PBMCs).[3][6]

Biomarker Inhibition Range Population Study

CHAC1 Gene

Expression
66–94% Healthy Volunteers

Phase 1 (MAD

cohorts)

ATF4 Protein Levels 50–73% Healthy Volunteers
Phase 1 (MAD

cohorts)

ATF4 Protein Levels >60% reduction
Healthy Volunteers &

ALS Patients
Phase 1 & 1b
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Inhibition was observed across the dosing period and at trough 24 hours after the last dose in

all multiple-ascending dose (MAD) cohorts, demonstrating robust and sustained target

engagement.[3][5]

Experimental Protocols
The following protocols describe the key assays used to evaluate the pharmacodynamics of

DNL343 in clinical studies.

Protocol: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol outlines the general procedure for isolating PBMCs from whole blood, a critical

first step for subsequent biomarker analysis.

Sample Collection & Preparation Density Gradient Centrifugation PBMC Isolation & Washing Downstream Processing

Collect whole blood
in EDTA tubes

Dilute blood 1:1
with PBS

Layer diluted blood over
Ficoll-Paque

Centrifuge (e.g., 400 x g, 30 min,
no brake)

Aspirate PBMC layer
(buffy coat)

Wash with PBS
(e.g., 300 x g, 10 min) Repeat wash step Lyse cells for RNA/protein

extraction or cryopreserve

Click to download full resolution via product page

PBMC Isolation Workflow.

Materials:

Whole blood collected in EDTA (lavender top) tubes

Phosphate-Buffered Saline (PBS), sterile

Ficoll-Paque PLUS (or similar density gradient medium)

50 mL conical tubes

Serological pipettes

Centrifuge with swinging-bucket rotor
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Cell lysis buffer or cryopreservation medium

Procedure:

Blood Dilution: Dilute the collected whole blood 1:1 with sterile PBS at room temperature.

Gradient Preparation: Add 15 mL of Ficoll-Paque to a 50 mL conical tube.

Layering: Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing

mixing of the layers.

Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with

the brake turned off.

PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper

layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL

conical tube.

Washing: Add 30 mL of PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes

at room temperature.

Repeat Wash: Discard the supernatant and repeat the wash step.

Final Processing: After the final wash, the PBMC pellet can be lysed immediately for RNA or

protein extraction or cryopreserved for future analysis.

Protocol: CHAC1 Gene Expression Analysis by qPCR
This protocol describes the measurement of CHAC1 mRNA levels in PBMCs as a biomarker of

ISR modulation.

Materials:

PBMC cell pellet

RNA extraction kit (e.g., RNeasy Plus Mini Kit)

cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)
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TaqMan Gene Expression Master Mix

TaqMan probe for human CHAC1 (e.g., Mm00509926_m1, adapted for human sequence)

and a reference gene (e.g., GAPDH)

qPCR instrument

Procedure:

RNA Extraction: Extract total RNA from the PBMC pellet according to the manufacturer's

protocol of the chosen RNA extraction kit. Quantify the RNA and assess its purity.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis

kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the

TaqMan Gene Expression Master Mix, the specific TaqMan probe for CHAC1 (and the

reference gene in separate wells), and the synthesized cDNA.

qPCR Amplification: Run the plate on a qPCR instrument using a standard thermal cycling

protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and

annealing/extension at 60°C).

Data Analysis: Calculate the relative expression of CHAC1 using the ΔΔCt method,

normalizing to the reference gene expression. The percentage of inhibition is calculated by

comparing the expression levels in DNL343-treated samples to vehicle-treated controls.

Protocol: ATF4 Protein Quantification by ECLIA
This protocol outlines the measurement of ATF4 protein levels in PBMC lysates using an

electrochemiluminescence immunoassay (ECLIA).

Materials:

PBMC cell pellet

Protein lysis buffer with protease inhibitors
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BCA protein assay kit

ECLIA-based assay for ATF4 (e.g., Meso Scale Discovery platform)

ATF4-specific antibodies (capture and detection)

Microplate reader capable of ECLIA

Procedure:

Protein Extraction: Lyse the PBMC pellet using a suitable protein lysis buffer. Centrifuge to

pellet cell debris and collect the supernatant containing the total protein.

Protein Quantification: Determine the total protein concentration of the lysate using a BCA

assay.

ECLIA Assay:

Coat a 96-well plate with the ATF4 capture antibody.

Block the plate to prevent non-specific binding.

Add diluted PBMC lysates (normalized for total protein concentration) to the wells and

incubate.

Wash the plate and add the detection antibody conjugated to an ECL label.

After another incubation and wash, add the read buffer and immediately measure the

electrochemiluminescence signal on a compatible plate reader.

Data Analysis: Generate a standard curve using recombinant ATF4 protein. Determine the

concentration of ATF4 in the samples by interpolating their signals from the standard curve.

The percentage of inhibition is calculated by comparing the ATF4 levels in DNL343-treated

samples to vehicle-treated controls.

Conclusion
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The pharmacokinetic and pharmacodynamic data for DNL343 demonstrate a profile suitable

for a once-daily oral therapy for neurodegenerative diseases like ALS. The drug effectively

crosses the blood-brain barrier and achieves concentrations in the CNS sufficient to engage its

target, eIF2B, and modulate the Integrated Stress Response pathway. This is evidenced by the

robust and sustained inhibition of the downstream biomarkers CHAC1 and ATF4. While the

HEALEY ALS Platform Trial did not meet its primary and key secondary endpoints, the safety

and biomarker data from the clinical program provide valuable insights for the continued

investigation of ISR inhibition as a therapeutic strategy.[6] The protocols outlined in these notes

provide a foundation for the continued study of DNL343 and other eIF2B activators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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